molecular formula C8H10O2S B7869950 2-Methyl-3-(thiophen-3-yl)propanoic acid

2-Methyl-3-(thiophen-3-yl)propanoic acid

Cat. No.: B7869950
M. Wt: 170.23 g/mol
InChI Key: ZJYPHKVAJKRRDC-UHFFFAOYSA-N
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Description

2-Methyl-3-(thiophen-3-yl)propanoic acid is an organic compound featuring a thiophene ring substituted at the 3-position with a propanoic acid chain, which itself is substituted at the 2-position with a methyl group

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method involves the reaction of 3-bromothiophene with magnesium in dry ether to form the Grignard reagent, which is then reacted with methyl acrylate to yield this compound.

    Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of thiophene with 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, the compound can be synthesized via catalytic hydrogenation of 2-methyl-3-(thiophen-3-yl)propenoic acid using palladium on carbon as a catalyst under high pressure and temperature conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, such as nitration and halogenation, using reagents like nitric acid and halogens respectively.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated thiophenes.

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme inhibition and protein-ligand interactions.

Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with anti-inflammatory and analgesic properties.

Industry:

    Material Science: Used in the development of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-Methyl-3-(thiophen-3-yl)propanoic acid exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds, influencing molecular pathways.

Comparison with Similar Compounds

    3-(Thiophen-3-yl)propanoic acid: Lacks the methyl group at the 2-position, resulting in different reactivity and properties.

    2-Methyl-3-(thiophen-2-yl)propanoic acid: The thiophene ring is substituted at the 2-position instead of the 3-position, affecting its electronic properties and reactivity.

Uniqueness:

  • The presence of the methyl group at the 2-position in 2-Methyl-3-(thiophen-3-yl)propanoic acid provides steric hindrance and electronic effects that can influence its reactivity and interactions compared to its analogs.

Properties

IUPAC Name

2-methyl-3-thiophen-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-6(8(9)10)4-7-2-3-11-5-7/h2-3,5-6H,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYPHKVAJKRRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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